molecular formula C18H14O6 B13124588 1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione CAS No. 88100-93-0

1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione

Cat. No.: B13124588
CAS No.: 88100-93-0
M. Wt: 326.3 g/mol
InChI Key: MRNMDGBTRXHINV-UHFFFAOYSA-N
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Description

9,10-anthracenedione , is an organic compound with the chemical formula C14H8O2. It belongs to the anthraquinone class of compounds. Anthraquinones are widely distributed in nature and have diverse biological activities . This compound has three hydroxyl groups (triols) and a ketone group, making it structurally interesting.

Preparation Methods

Synthetic Routes: The synthesis of 1,4,8-trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione involves several steps. One common synthetic route starts from anthraquinone, which undergoes selective reduction and subsequent functionalization to introduce the hydroxyl and ketone groups. Detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods may vary. Large-scale production typically involves optimized processes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione participates in various chemical reactions:

    Oxidation: It can be oxidized to form quinones or other derivatives.

    Reduction: Reduction of the ketone group yields dihydroxyanthraquinones.

    Substitution: Substituents can be introduced at different positions on the anthracene ring. Common reagents include strong acids, bases, and metal catalysts.

Major products formed from these reactions include derivatives with varying substitution patterns, which impact their biological activities.

Scientific Research Applications

1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione finds applications in:

    Chemistry: As a precursor for dyes and pigments.

    Biology: It may exhibit cytotoxic or antimicrobial properties.

    Medicine: Research explores its potential in cancer therapy or other diseases.

    Industry: Used in paper and pulp processing due to its ability to reduce alkaline consumption during cooking.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or affect enzyme activity. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione can be compared with other anthraquinones, such as emodic acid and 2-chloro-1,3,8-trihydroxy-6(hydroxymethyl)-anthracene-9,10-dione. Its unique structure and properties distinguish it from related compounds.

Properties

CAS No.

88100-93-0

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

1,4,8-trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione

InChI

InChI=1S/C18H14O6/c1-8(19)5-6-9-7-12(21)14-15(16(9)22)18(24)13-10(17(14)23)3-2-4-11(13)20/h2-4,7,20-22H,5-6H2,1H3

InChI Key

MRNMDGBTRXHINV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O

Origin of Product

United States

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